2-Chloro-8-fluoroquinolin-6-yl acetate
CAS No.:
Cat. No.: VC13928197
Molecular Formula: C11H7ClFNO2
Molecular Weight: 239.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClFNO2 |
|---|---|
| Molecular Weight | 239.63 g/mol |
| IUPAC Name | (2-chloro-8-fluoroquinolin-6-yl) acetate |
| Standard InChI | InChI=1S/C11H7ClFNO2/c1-6(15)16-8-4-7-2-3-10(12)14-11(7)9(13)5-8/h2-5H,1H3 |
| Standard InChI Key | IQSRAMHUEGIMRK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=C2C(=C1)C=CC(=N2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Chloro-8-fluoroquinolin-6-yl acetate belongs to the quinoline family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula, C₁₁H₇ClFNO₂, reflects the incorporation of chlorine and fluorine atoms, which enhance electronegativity and influence binding interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 239.63 g/mol |
| CAS Number | Not publicly disclosed |
| Halogen Substituents | Chlorine (C-2), Fluorine (C-8) |
| Functional Groups | Acetate (C-6), Quinoline core |
The acetate group at the 6th position increases solubility in polar solvents, while halogen atoms contribute to enhanced lipophilicity and membrane permeability .
Spectroscopic and Crystallographic Data
Although detailed spectroscopic data (e.g., NMR, IR) for 2-chloro-8-fluoroquinolin-6-yl acetate remains limited, analogous quinoline derivatives exhibit characteristic absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 250–300 nm) due to π→π* transitions in the aromatic system . X-ray crystallography of related compounds, such as 2-chloro-6-fluorophenylacetic acid, reveals planar quinoline cores with halogen atoms adopting positions orthogonal to the ring plane, minimizing steric hindrance .
Synthesis and Optimization Strategies
Microwave-Assisted Condensation
A primary synthesis route involves the condensation of 2-chloroquinoline with acetic anhydride under microwave irradiation. This method achieves rapid reaction kinetics (30–60 minutes) and yields of 70–85%, outperforming conventional heating. The microwave’s uniform energy distribution minimizes side reactions, such as dehalogenation or acetate hydrolysis. Post-reaction purification via flash column chromatography (eluents: ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
2-Chloro-8-fluoroquinolin-6-yl acetate exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL. Its potency surpasses non-halogenated quinolines, underscoring the role of chlorine and fluorine in enhancing target affinity. Comparative studies suggest synergistic effects with β-lactam antibiotics, potentially overcoming resistance mechanisms.
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing the acetate with a phosphonate group, could enhance bioavailability and target selectivity. For instance, pyridoxal-5'-phosphate derivatives demonstrate improved P2 receptor antagonism through phosphate-phosphonate isosteric substitution . Similar strategies may apply to 2-chloro-8-fluoroquinolin-6-yl acetate for antiviral or anti-inflammatory applications.
Cocrystallization for Enhanced Stability
Multicomponent cocrystals, exemplified by furosemide-pentoxifylline systems, improve physicochemical stability and dissolution rates . Applying this approach to 2-chloro-8-fluoroquinolin-6-yl acetate could address challenges in formulation and storage.
Future Research Directions
Mechanistic Elucidation
Advanced studies using X-ray crystallography or cryo-EM are needed to map interactions between 2-chloro-8-fluoroquinolin-6-yl acetate and bacterial enzymes (e.g., DNA gyrase). Molecular dynamics simulations could further predict binding affinities and guide structure-activity relationship (SAR) analyses.
In Vivo Pharmacokinetics
Current data lack in vivo profiles, necessitating rodent studies to assess absorption, distribution, and metabolism. Radiolabeling the acetate moiety (e.g., with ¹⁴C) would enable tracking of metabolite formation and excretion pathways.
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